3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes .
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its targets, possibly cox enzymes, leading to changes in their activity .
Biochemical Pathways
If it does inhibit cox enzymes as suggested, it could affect the synthesis of prostaglandins, leading to downstream effects on inflammation and pain signaling .
Result of Action
If it does inhibit cox enzymes, it could potentially reduce inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid typically involves the O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intermolecular amidation reaction . The use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is critical for achieving regioselectivity .
Industrial Production Methods
The process may include steps such as recrystallization and chromatography to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines and their oxo and hydroxy derivatives .
Scientific Research Applications
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a potassium channel activator and anti-inflammatory agent.
Medicine: Explored for its antihypertensive and COX-2 inhibitory activities.
Industry: Utilized in the synthesis of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonylpropanoic acid
- 3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl derivatives
Uniqueness
3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct biological activities and chemical reactivity compared to other benzoxazine derivatives .
Properties
IUPAC Name |
3-(3-oxo-4H-1,4-benzoxazin-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSKLUTMYWZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.